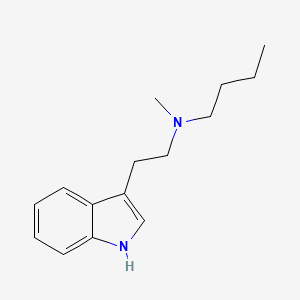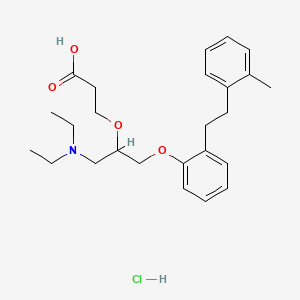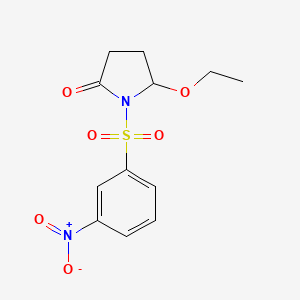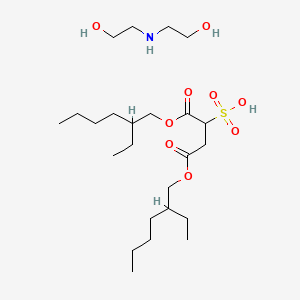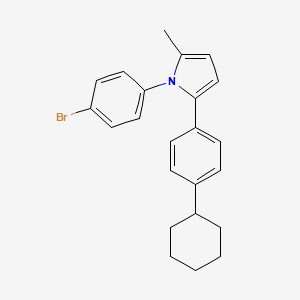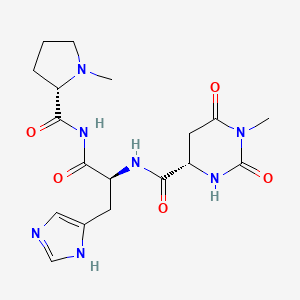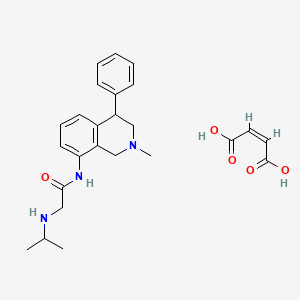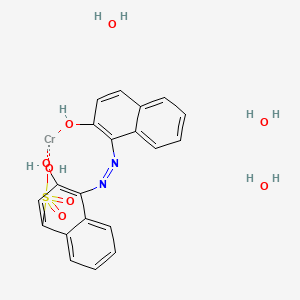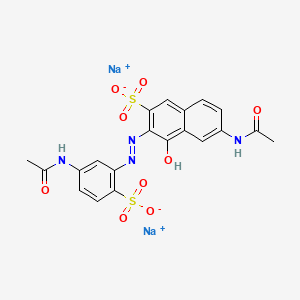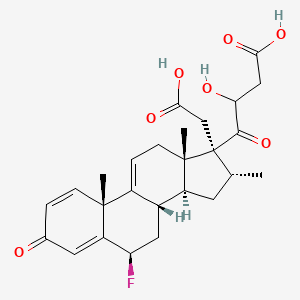
Dichlorflurenol
Übersicht
Beschreibung
Dichlorflurenol, also known as 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, is a chemical compound with the molecular formula C14H8Cl2O3. It is primarily known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by its two chlorine atoms attached to the fluorene ring, which significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dichlorflurenol typically involves the esterification of 2,7-dichlorofluorenone with methanol under appropriate conditions . This process results in the formation of this compound methyl ester, which can then be hydrolyzed to obtain this compound. The reaction conditions often include the use of acid catalysts to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also incorporates purification steps such as recrystallization and distillation to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dichlorflurenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dichlorofluorenone, a compound with a ketone functional group.
Reduction: The reduction of this compound typically yields dichlorofluorene, where the carboxylic acid group is reduced to a hydroxyl group.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used under basic conditions.
Major Products Formed:
Oxidation: Dichlorofluorenone
Reduction: Dichlorofluorene
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichlorflurenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorene derivatives, which are important in the development of organic electronic materials.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of polymers and other advanced materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of dichlorflurenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular enzymes and receptors, influencing various biochemical processes. For example, this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Dichlorflurenol can be compared with other similar compounds, such as dichlorophen and chlorflurenol:
Dichlorophen: Similar to this compound, dichlorophen is a chlorinated aromatic compound with antimicrobial properties.
Chlorflurenol: Chlorflurenol is another fluorene derivative with similar chemical properties.
Uniqueness of this compound: this compound’s unique combination of chlorine atoms and hydroxyl groups on the fluorene ring gives it distinct chemical properties, making it valuable in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2,7-dichloro-9-hydroxyfluorene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(19,13(17)18)11(9)5-7/h1-6,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIOHZGBOYTDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058165 | |
| Record name | Dichlorflurenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69622-79-3 | |
| Record name | Dichlorflurenol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069622793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorflurenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLORFLURENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RND1MVI17Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


